molecular formula C13H22ClNO2 B1205416 Toliprolol hydrochloride CAS No. 306-11-6

Toliprolol hydrochloride

Cat. No. B1205416
CAS RN: 306-11-6
M. Wt: 259.77 g/mol
InChI Key: UFLVPYQUIGXQNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Toliprolol hydrochloride, like Celiprolol hydrochloride, has been reported using various methods. One approach involves the use of ionic liquids for synthesizing Celiprolol hydrochloride from N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea by reaction with epichlorohydrin, yielding an overall process efficiency of about 63% (Zhao Li-hua, 2008). Another improved synthesis method for Celiprolol hydrochloride has been developed, starting from 4-chloronitrobenzene, which includes steps such as hydrolysis, acetylation, reduction, and salt formation, achieving a yield of 39.1% and presenting an environmentally friendly option for industrial application (Li Ji et al., 2011).

Molecular Structure Analysis

The molecular structure of Celiprolol has been extensively studied, providing insights into its crystal structure and nuclear magnetic resonance (NMR) spectra. Celiprolol crystallizes in the monoclinic space group P2l/a, with detailed dimensions and angles reported, facilitating a deeper understanding of its chemical behavior and interactions based on intermolecular hydrogen-bonding within the crystal structure (Narendra Kumar et al., 1992).

Chemical Reactions and Properties

Celiprolol hydrochloride undergoes various degradation reactions under different stress conditions, including hydrolysis, photolytic, oxidative, and thermal conditions. Notably, it shows maximum degradation in basic hydrolysis and significant degradation under photolytic conditions, but remains stable under thermal stress. These findings are critical for understanding its stability and formulation requirements (A. Sahu et al., 2021).

Scientific Research Applications

1. Pharmacokinetics and Efficacy in Hypertension Treatment

Toliprolol hydrochloride, specifically celiprolol hydrochloride, is a beta1-adrenergic antagonist with vasodilating properties. Research indicates its efficacy in treating hypertension, particularly in the elderly. Its pharmacokinetics suggest good dose-related bioavailability without accumulation on multiple dosing, demonstrating its efficacy in both younger and older populations. The drug effectively lowers blood pressure with minimal side effects compared to other beta-blockers like atenolol and propranolol (Lamon, 2004).

2. Cardiovascular Effects

Celiprolol hydrochloride has been shown to be effective and safe in managing essential hypertension. It compares favorably with other therapies in controlling blood pressure while exhibiting an excellent safety profile and minimal impact on cardiovascular risk factors. Its unique therapeutic properties make it a potential alternative in hypertension treatment (Lamon, 1991).

3. Impact on Endothelial Function in Diabetes

In diabetic vascular lesions, celiprolol hydrochloride, due to its beta1 antagonistic and mild beta2 agonistic properties, has shown promising results. Studies on diabetic rats demonstrate its ability to improve endothelial function, potentially by modulating NO and reducing TNFα levels. These findings highlight its therapeutic potential in addressing vascular complications associated with diabetes (Hayashi et al., 2007).

4. Interaction with Intestinal Transporters

Celiprolol hydrochloride's transport across human intestinal epithelial cells involves multiple transporters, including P-glycoprotein. Understanding its secretion and absorption dynamics through these transport systems can inform its bioavailability and therapeutic efficacy, particularly in oral administration (Karlsson et al., 1993).

5. Effects on Cardiac Hemodynamics and Exercise Tolerance

Celiprolol hydrochloride's effects on cardiac hemodynamics have been compared favorably with other beta-blockers like metoprolol. Its properties may contribute to a lesser adverse impact on cardiac function, making it suitable for patients with certain cardiac conditions (Silke et al., 1986).

Mechanism of Action

Target of Action

Toliprolol hydrochloride primarily targets the beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s fight-or-flight response. They are found in various tissues, including the heart, lungs, and blood vessels.

Biochemical Pathways

adrenergic signaling pathway . By blocking the beta-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline and noradrenaline), which are responsible for increasing heart rate, contractility, and conduction velocity .

Result of Action

The primary result of Toliprolol hydrochloride’s action is a reduction in heart rate and blood pressure . By blocking the beta-adrenergic receptors, it reduces the effects of catecholamines, leading to decreased heart rate, myocardial contractility, and conduction velocity . This makes it useful in the treatment of conditions like hypertension and angina pectoris .

properties

IUPAC Name

1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13;/h4-7,10,12,14-15H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLVPYQUIGXQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952875
Record name 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toliprolol hydrochloride

CAS RN

306-11-6
Record name 2-Propanol, 1-[(1-methylethyl)amino]-3-(3-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-11-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toliprolol hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-hydroxy-3-(m-tolyloxy)propyl]isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.617
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Record name TOLIPROLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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